molecular formula C18H17N3O4 B15074471 3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one CAS No. 882863-99-2

3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one

Cat. No.: B15074471
CAS No.: 882863-99-2
M. Wt: 339.3 g/mol
InChI Key: FPVBNEGQDNSPQP-UHFFFAOYSA-N
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Description

3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a benzo[d][1,3]dioxol (methylenedioxyphenyl) group linked via a 2-hydroxypropylamino chain to the quinazolin-4(3H)-one core.

Properties

CAS No.

882863-99-2

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

3-[3-(1,3-benzodioxol-5-ylamino)-2-hydroxypropyl]quinazolin-4-one

InChI

InChI=1S/C18H17N3O4/c22-13(8-19-12-5-6-16-17(7-12)25-11-24-16)9-21-10-20-15-4-2-1-3-14(15)18(21)23/h1-7,10,13,19,22H,8-9,11H2

InChI Key

FPVBNEGQDNSPQP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC(CN3C=NC4=CC=CC=C4C3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced through a nucleophilic substitution reaction using a suitable benzo[d][1,3]dioxole derivative.

    Hydroxylation and Amination: The final steps involve hydroxylation and amination reactions to introduce the hydroxypropyl and amino groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone or carboxylic acid, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives.

Scientific Research Applications

3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazolinone derivatives are a versatile class of compounds with varied pharmacological profiles. Below is a detailed comparison of 3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one with structurally or functionally related compounds:

Benzoquinazolinone 12 (Structural Analog)

  • Structure : 3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one.
  • Key Differences : Replaces the benzo[d][1,3]dioxol group with a pyridinylmethyl-pyrazole substituent and incorporates a hydroxycyclohexyl chain.
  • Activity : Exhibits ~10-fold higher functional potency compared to its parent compound (BQCA) in modulating muscarinic acetylcholine receptors, attributed to enhanced hydrophobic interactions and stereochemical optimization .

Antihypertensive Quinazolinones (Functional Analogs)

  • Examples :
    • Compound 23 : 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one.
    • Compound 24 : 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one.
  • Key Differences : Chlorophenyl and dihydroisoxazolyl substituents enhance α1-adrenergic receptor antagonism.
  • Activity : Both compounds show potent antihypertensive effects (comparable to prazosin) without affecting heart rate, likely due to improved receptor selectivity .

Triazole-Hybrid Quinazolinones (Structural Derivatives)

  • Examples :
    • 10a : 2-(Benzo[d][1,3]dioxol-5-yl)-7-((1-(4-(tert-butyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-methoxyquinazolin-4(3H)-one.
    • 10d : 2-(Benzo[d][1,3]dioxol-5-yl)-7-((1-(3-(benzyloxy)-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-methoxyquinazolin-4(3H)-one.
  • Key Differences : Incorporation of triazole-methoxybenzyl groups enhances antibacterial activity.
  • Activity : These derivatives exhibit broad-spectrum antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ranging from 2–16 µg/mL .

Comparative Analysis Table

Compound Core Structure Key Substituents Biological Activity Source
Target Compound Quinazolin-4(3H)-one Benzo[d][1,3]dioxol, 2-hydroxypropylamino Undefined (structural analogs suggest kinase/receptor modulation) N/A
Benzoquinazolinone 12 Benzo[h]quinazolin-4(3H)-one Pyridinylmethyl-pyrazole, hydroxycyclohexyl Muscarinic receptor modulation (EC₅₀ = 0.3 µM)
Antihypertensive Compounds 23/24 Quinazolin-4(3H)-one Chlorophenyl, dihydroisoxazolyl α1-Adrenergic antagonism (ED₅₀ ~ 0.5 mg/kg)
Triazole Hybrids (10a, 10d) Quinazolin-4(3H)-one Benzo[d][1,3]dioxol, triazole-methoxybenzyl Antibacterial (MIC = 2–16 µg/mL)

Mechanistic and Pharmacological Insights

  • Target Compound: The benzo[d][1,3]dioxol group may enhance π-π stacking with aromatic residues in enzyme active sites, while the hydroxypropylamino chain could improve solubility or hydrogen-bonding interactions.
  • Key Trends: Substituent Effects: Bulky hydrophobic groups (e.g., tert-butyl in 10a) enhance antibacterial activity by disrupting bacterial membranes . Chiral Centers: Stereochemistry (e.g., in benzoquinazolinone 12) critically influences receptor binding affinity . Electron-Withdrawing Groups: Chlorine atoms in antihypertensive analogs improve receptor selectivity and metabolic stability .

Biological Activity

3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, characterized by its complex structure that includes a benzo[d][1,3]dioxole moiety. This compound has attracted significant attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. The unique structural features of this compound enhance its biological activity and therapeutic potential.

Chemical Structure

The molecular formula of this compound is C18H17N3O4, with a molecular weight of 339.35 g/mol. The compound features a quinazolinone core, which is known for various pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting it may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of the benzo[d][1,3]dioxole group contributes to the compound's anti-inflammatory properties. It has been shown to reduce inflammatory markers in vitro and in vivo.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

The biological activity of this compound can be attributed to its interaction with various biological macromolecules:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Interaction : It might interact with cellular receptors that modulate inflammatory responses or cell growth.

Comparative Analysis

To further understand the significance of this compound, a comparison with structurally similar compounds can be made:

Compound NameStructural FeaturesUnique Aspects
2-(Benzo[d][1,3]dioxol-5-yl)quinazolin-4(3H)-oneContains a benzo[d][1,3]dioxole but lacks hydroxypropylFocused on neuroprotective effects
6-BromoquinazolineSimple brominated quinazolineKnown for antimicrobial properties
4-AnilinoquinazolineAniline substituent instead of dioxolePotent inhibitors of tyrosine kinases

The uniqueness of this compound lies in its dual functional groups that enhance both its biological activity and therapeutic potential compared to these similar compounds.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Study : In vitro experiments demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutics.
  • Anti-inflammatory Study : In animal models of arthritis, administration of the compound resulted in a marked decrease in paw swelling and inflammatory cytokines compared to control groups.

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